(Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
Description
Properties
IUPAC Name |
propyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-3-11-23-16(20)5-4-10-19-17(21)15(25-18(19)24)12-13-6-8-14(22-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIXZFXLRYXHLK-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves multiple steps:
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Formation of the Thiazolidinone Core: : The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo ester under basic conditions. This step forms the 2-thioxothiazolidin-4-one ring.
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Introduction of the Methoxybenzylidene Group: : The methoxybenzylidene moiety is introduced via a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with 4-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine, resulting in the formation of the (Z)-configured double bond.
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Esterification: : The final step involves esterification of the carboxylic acid group with propanol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of sulfuric acid to yield the propyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines under appropriate conditions.
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Substitution: : The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₃H₁₅N₁O₄S₂
- Molecular Weight : 309.4 g/mol
- Structural Features : The structure includes a thiazolidinone ring, which is known for its biological activity, particularly in anti-inflammatory and antimicrobial contexts.
Anti-inflammatory Activity
Research has indicated that derivatives of thiazolidinones exhibit significant anti-inflammatory properties. For instance, compounds similar to (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate have shown efficacy in reducing inflammation in animal models. A study demonstrated that thiazolidinone derivatives can inhibit leukocyte recruitment during acute inflammation, highlighting their potential therapeutic use in inflammatory diseases .
Antimicrobial Properties
Thiazolidinone derivatives have also been investigated for their antimicrobial activity. In vitro studies suggest that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Recent studies have explored the anticancer potential of thiazolidinone compounds, including this compound. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting their role as potential chemotherapeutic agents .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving mice with induced peritonitis, administration of a thiazolidinone derivative similar to this compound resulted in a marked decrease in inflammatory markers compared to the control group. This suggests its potential use as an anti-inflammatory therapeutic agent .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on various thiazolidinone compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, thus supporting their development as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzylidene moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on variations in the ester group, benzylidene substituents, and thiazolidinone modifications. Below is a comparative analysis:
Key Differences and Implications
- Ester Group Variation : The propyl ester in the target compound may confer better membrane permeability compared to ethyl esters (e.g., 4c) or bulky silyl esters (e.g., triisopropylsilyl derivatives) .
- Thioxo vs. Oxo Groups : The 2-thioxo group in the target compound enhances sulfur-mediated interactions (e.g., with cysteine residues in enzymes) compared to 2-oxo derivatives, which rely on weaker hydrogen bonding .
- Substituent Effects: The 4-methoxybenzylidene group improves solubility and electronic effects relative to halogenated (e.g., 4-fluorobenzyl in ) or nonpolar benzylidene analogues.
Biological Activity
(Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic compound that belongs to the thiazolidinone family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by various studies and data.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidinone ring, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds related to thiazolidinones exhibit significant antibacterial properties. A study demonstrated that derivatives of thiazolidinones showed activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the methoxy group in the benzylidene moiety enhances the antibacterial efficacy of the compound.
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that modifications in the structure can significantly influence antibacterial potency.
Antifungal Activity
The antifungal properties of thiazolidinones have been explored, particularly against drug-resistant strains of fungi. A study highlighted that certain thiazolidinone derivatives exhibited notable antifungal activity by disrupting cellular antioxidation systems in pathogenic fungi. The mechanism involves redox-active properties that target fungal cell viability.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Anticancer Activity
A recent case study evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with associated increases in markers of apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it disrupts cellular functions in pathogens.
- Apoptosis Induction : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
Q & A
Q. What are the key considerations in optimizing the synthesis of (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate to maximize yield and purity?
Methodological Answer: Synthetic optimization requires careful adjustment of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile or glacial acetic acid) are preferred for condensation reactions involving thiazolidinone intermediates .
- Catalyst/base optimization : Anhydrous sodium acetate or potassium carbonate is often used to deprotonate intermediates and drive reactions to completion .
- Reaction monitoring : Thin-layer chromatography (TLC) with 20% ethyl acetate in hexane is effective for tracking progress .
- Temperature control : Reflux conditions (e.g., 7 hours at 80°C) ensure proper cyclization while avoiding side reactions .
Post-synthesis, recrystallization in ethanol or methanol improves purity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments, particularly the Z-configuration of the benzylidene moiety and thioxothiazolidinone ring .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the 4-oxo group, C=S at ~1200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC or column chromatography : Ensures >95% purity post-purification .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
Methodological Answer:
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition studies : Kinase or cyclooxygenase (COX) inhibition assays, given structural similarities to bioactive thiazolidinones .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing the Z-isomer?
Methodological Answer:
- X-ray crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .
- Variable-temperature NMR : Detects dynamic isomerization processes (e.g., Z/E interconversion) in solution .
- DFT calculations : Predicts stable conformers and compares theoretical vs. experimental spectral data .
Q. What advanced strategies are used to study the compound’s reactivity and degradation pathways under varying conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions, then analyze degradation products via LC-MS .
- Kinetic studies : Monitor reaction rates under controlled pH and temperature to identify rate-limiting steps .
- Radical trapping experiments : Use DPPH or TEMPO to detect reactive oxygen species (ROS) involvement in decomposition .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Predict binding affinities to targets like EGFR kinase or COX-2 using AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with biological activity using descriptors like logP and HOMO/LUMO energies .
- ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .
Q. What experimental designs are suitable for assessing the environmental fate of this compound?
Methodological Answer:
- Biodegradation assays : Incubate with soil or microbial consortia, then quantify residual compound via GC-MS .
- Adsorption studies : Measure partitioning coefficients (e.g., log Kₒₖ) using HPLC or batch equilibrium methods .
- Aquatic toxicity tests : Evaluate effects on Daphnia magna or algae growth to estimate EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
